molecular formula C30H48O3 B569088 Oleanolic Acid-d3 CAS No. 946530-77-4

Oleanolic Acid-d3

Cat. No.: B569088
CAS No.: 946530-77-4
M. Wt: 459.729
InChI Key: MIJYXULNPSFWEK-MNSGBSGKSA-N
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Description

Oleanolic Acid-d3 is a deuterated form of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oleanolic Acid-d3 involves the incorporation of deuterium atoms into the oleanolic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using deuterium gas. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Oleanolic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form derivatives such as amyrin and taraxasterol.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Oleanolic Acid-d3 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: this compound is studied for its potential effects on cellular processes and pathways, including its role in modulating oxidative stress and inflammation.

    Medicine: Research focuses on its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties

Mechanism of Action

The mechanism of action of Oleanolic Acid-d3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Oleanolic Acid-d3 can be compared with other similar compounds, such as:

    Ursolic Acid: An isomer of oleanolic acid with similar biological activities but differing in the position of functional groups.

    Betulinic Acid: Another pentacyclic triterpenoid with potent anticancer and antiviral properties.

    Glycyrrhetinic Acid: A triterpenoid derived from licorice root, known for its anti-inflammatory and hepatoprotective effects.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .

By understanding the detailed properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

CAS No.

946530-77-4

Molecular Formula

C30H48O3

Molecular Weight

459.729

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D

InChI Key

MIJYXULNPSFWEK-MNSGBSGKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Synonyms

(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid;  (3β)-3-hydroxyolean-12-en-28-oic Acid-d3;  (+)-Oleanolic Acid-d3;  3β-Hydroxyolean-12-en-28-oic Αcid-d3;  Astrantiagenin C-d3;  Caryophyllin-d3;  Giganteumgenin C-d3;  Gledigenin 1-d3;  NSC 114945-d3;  Oleonol

Origin of Product

United States

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